N-Acetyl L-Thyroxine Ethyl Ester

Description

Properties

IUPAC Name |

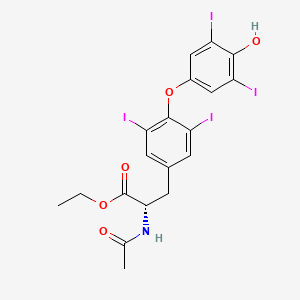

ethyl (2S)-2-acetamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17I4NO5/c1-3-28-19(27)16(24-9(2)25)6-10-4-14(22)18(15(23)5-10)29-11-7-12(20)17(26)13(21)8-11/h4-5,7-8,16,26H,3,6H2,1-2H3,(H,24,25)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXNJCVUANVPHHP-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17I4NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

847.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of 3,5-Diiodo-L-Tyrosine

The amine and carboxylic acid functionalities of 3,5-diiodo-L-tyrosine are protected as an acetamide and ethyl ester, respectively. Reacting 3,5-diiodo-L-tyrosine with acetic anhydride and ethanol under basic conditions achieves dual protection, yielding N-acetyl-3,5-diiodo-L-tyrosine ethyl ester. Copper sulfate is introduced to form a stable copper complex, enhancing reactivity in subsequent coupling reactions.

Oxidative Coupling with Bis(p-Anisyl)Iodonium Iodide

The copper complex undergoes coupling with bis(p-anisyl)iodonium iodide in n-butanol, facilitated by diisopropylamine as a base. This step forges the biphenyl ether linkage characteristic of thyroxine derivatives. The reaction proceeds at 90°C for 2 hours, achieving an 87% yield of (S)-N-acetyl-3,5-diiodo-4-p-methoxyphenoxyphenylalanine ethyl ester.

Table 1: Key Reaction Parameters for Copper-Catalyzed Coupling

| Parameter | Value |

|---|---|

| Temperature | 90°C |

| Reaction Time | 2 hours |

| Catalyst | Copper sulfate |

| Yield | 87% |

| Purity (HPLC) | >98% |

Nitration-Acetylation-Esterification Sequence from L-Tyrosine

WO2009136249A1 outlines an alternative route starting with L-tyrosine, emphasizing nitration and protective group strategies to minimize impurities.

Nitration of L-Tyrosine

L-Tyrosine is nitrated using concentrated nitric acid and sulfuric acid, introducing nitro groups at the 3 and 5 positions of the aromatic ring. This yields 3,5-dinitro-L-tyrosine, which is subsequently acetylated with acetic anhydride to form 3,5-dinitro-N-acetyl-L-tyrosine.

Esterification with Ethanol and Sulfur Trioxide

The acetylated intermediate is esterified using ethanol and sulfur trioxide ((EtO)SO), producing 3,5-dinitro-N-acetyl-L-tyrosine ethyl ester in 91.6% yield. This step employs pyridine to neutralize acidic byproducts, ensuring high conversion efficiency.

Table 2: Performance Metrics for Nitration-Esterification Method

| Parameter | Value |

|---|---|

| Nitration Yield | 89% |

| Esterification Yield | 91.6% |

| Purity (HPLC) | 99.2% |

| Total Impurities | <0.8% |

Spectroscopic Characterization and Validation

Structural confirmation of this compound is achieved through NMR, NMR, and mass spectrometry. Data from US9428444B2 corroborate the expected molecular architecture.

1H^1H1H NMR Analysis

The NMR spectrum (400 MHz, DMSO-d) displays distinct signals for aromatic protons (7.79 ppm, singlet), methoxy groups (3.42 ppm, multiplet), and ethyl ester protons (1.19 ppm, triplet).

13C^{13}C13C NMR Assignments

Key carbons include the acetyl carbonyl (172.34 ppm), aromatic carbons (140.97–88.49 ppm), and ester carbonyl (159.87 ppm), aligning with the proposed structure.

Comparative Analysis of Methodologies

The copper-catalyzed method offers superior stereochemical control, critical for pharmaceutical applications, but requires handling hazardous iodonium reagents. In contrast, the nitration-esterification approach achieves higher yields (91.6% vs. 87%) and simpler scalability but introduces nitro intermediates that necessitate rigorous purification .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl L-Thyroxine Ethyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the thyroxine backbone.

Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Conditions for substitution reactions vary depending on the desired functional group but often involve catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated forms .

Scientific Research Applications

N-Acetyl L-Thyroxine Ethyl Ester exhibits significant biological activity due to its structural similarity to thyroxine (T4). Its applications include:

- Thyroid Hormone Replacement Therapy : Given its ability to mimic T4, this compound may serve as an alternative treatment for hypothyroidism.

- Metabolic Regulation : Studies indicate that this compound can influence metabolic processes akin to T4, including lipid metabolism and glucose homeostasis.

Comparative Analysis with Related Compounds

The following table summarizes key similarities and differences between this compound and related compounds:

| Compound | Structure Similarity | Biological Activity |

|---|---|---|

| L-Thyroxine | High | Thyroid hormone function |

| N-Acetyl-L-Tyrosine Ethyl Ester | Moderate | Enzyme inhibition |

| Ethyl L-Tyrosinate | Moderate | Antioxidant properties |

| N-Acetyl-L-Phenylalanine | Moderate | Neuroprotective effects |

This compound is distinctive due to its combination of an acetyl group and an ethyl ester linked to a thyroxine backbone, allowing it to mimic natural thyroid activity while exhibiting unique biochemical properties not found in other derivatives.

Case Studies and Research Findings

Recent studies have focused on the pharmacological implications of this compound. Key findings include:

- Receptor Binding Studies : Research shows that this compound has a higher binding affinity for thyroid hormone receptors compared to L-thyroxine, suggesting enhanced efficacy in thyroid hormone replacement therapy.

- Metabolic Studies : In animal models, administration of this compound resulted in improved metabolic profiles, including enhanced lipid metabolism and glucose tolerance, which are critical for managing metabolic disorders.

- Hydrolytic Activity Investigations : A study indicated that the hydrolytic stability of this compound could be beneficial for sustained-release formulations in therapeutic applications.

Analytical Applications

This compound is also utilized in analytical chemistry:

- Method Development and Validation : It serves as a standard in the development and validation of analytical methods for quality control in pharmaceutical production, particularly for Levothyroxine formulations .

- Ligand Binding Assays : This compound is used as a substrate for studying various proteases and esterases, aiding researchers in understanding enzyme activity and specificity.

Summary of Findings

The multifaceted applications of this compound span from therapeutic uses in thyroid hormone replacement therapy to significant roles in analytical chemistry. Its unique properties make it a valuable compound in both pharmacology and biochemistry.

Mechanism of Action

The mechanism of action of N-Acetyl L-Thyroxine Ethyl Ester involves its interaction with thyroid hormone receptors. Upon entering the cell, the compound is deacetylated to form thyroxine, which then binds to thyroid hormone receptors in the nucleus. This binding activates the transcription of target genes involved in metabolism, growth, and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thyroid Hormone Analogs

- Trimethylthyronine : The parent compound of N-Acetyl L-Thyroxine Ethyl Ester, trimethylthyronine, exhibits significant biological activity in rat thymocyte assays, comparable to T3. However, the addition of a 4-methoxy group in the acetylated ethyl ester derivative abolishes activity, underscoring the necessity of iodine for hormonal binding .

Acetylated Amino Acid Ethyl Esters

N-Acetylcysteine Ethyl Ester (NACET)

- Structure : Derived from cysteine, NACET features ethyl ester and acetyl modifications.

- Bioavailability : NACET demonstrates 1,000-fold higher bioavailability than N-acetylcysteine (NAC) due to enhanced membrane permeability and resistance to gastric degradation .

- Activity : As a glutathione precursor, NACET outperforms NAC in mitigating oxidative stress in retinal pigment epithelial cells, making it a candidate for treating age-related macular degeneration .

N-Acetyl-L-Tyrosine Ethyl Ester

- Synthesis : Produced via acylation of tyrosine with acetic anhydride followed by esterification with thionyl chloride .

- Applications : Used as a substrate in enzymatic studies (e.g., iodination for LC-MS analysis) and as a prodrug. However, it lacks antiplasmodial activity despite structural similarities to active compounds .

N-Acetyl Proline/Phenylalanine Ethyl Esters

- Synthesis : Reactions of proline or phenylalanine with triethyl orthoacetate (TEOA) yield these derivatives. Proline derivatives are obtained in 79% yield without racemization, whereas phenylalanine analogs racemize completely under the same conditions .

- Mechanistic Insight: The stereochemical outcome depends on the amino acid’s backbone rigidity, with proline’s cyclic structure preventing racemization .

Fluorinated and Phosphonated Derivatives

- N-Acetyl Fluoroproline Methyl Esters : These derivatives, such as 3,4-difluoroproline methyl ester, are used in conformational studies. Ethyl esters (vs. methyl) may improve solubility but are less explored .

- N-Acetyl Phosphonato Glycine Ethyl Ester: Synthesized via Arbuzov reactions, this compound serves as a precursor for dehydroamino acids, demonstrating the versatility of esterified derivatives in organic synthesis .

Pharmacokinetic and Functional Comparisons

Bioavailability Enhancements

- Ethyl Esterification : A recurring strategy to improve bioavailability. For example:

Key Research Findings and Implications

- Role of Substituents : Iodine is irreplaceable for thyroid hormone activity, as methyl or methoxy groups disrupt receptor binding despite conformational similarity .

- Stereochemical Integrity : Proline’s rigid structure prevents racemization, a critical factor in synthesizing optically pure derivatives .

Biological Activity

N-Acetyl L-Thyroxine Ethyl Ester (NATHE) is a synthetic derivative of the thyroid hormone thyroxine (T4), modified to include an acetyl group and an ethyl ester moiety. This modification enhances its lipophilicity and alters its biological activity compared to the parent compound. Understanding the biological activity of NATHE is crucial for its potential applications in pharmacology and biochemistry.

NATHE has a molecular formula of C19H17I4NO5 and a molecular weight of approximately 540.06 g/mol. The structural modifications, particularly the presence of iodine atoms, are essential for its biological activity, as they play a critical role in thyroid hormone function. NATHE mimics the action of L-thyroxine by binding to thyroid hormone receptors, leading to the activation of signaling pathways that regulate gene expression and metabolic processes.

Mechanism of Action:

- Binding to Thyroid Hormone Receptors: NATHE interacts with thyroid hormone receptors (TRs), initiating transcriptional regulation of genes involved in metabolism and growth.

- Enhanced Solubility and Stability: The acetyl and ethyl groups increase solubility in lipophilic environments, potentially improving bioavailability compared to L-thyroxine.

Biological Activity and Pharmacological Applications

Research indicates that NATHE exhibits significant biological activity due to its structural resemblance to thyroxine. Its applications include:

- Thyroid Hormone Replacement Therapy: Due to its ability to mimic T4, NATHE could serve as an alternative in treating hypothyroidism.

- Metabolic Regulation: Studies have shown that NATHE can influence metabolic processes similar to T4, including lipid metabolism and glucose homeostasis.

Comparative Analysis with Related Compounds

The following table summarizes key similarities and differences between NATHE and related compounds:

| Compound | Structure Similarity | Biological Activity |

|---|---|---|

| L-Thyroxine | High | Thyroid hormone function |

| N-Acetyl-L-tyrosine Ethyl Ester | Moderate | Enzyme inhibition |

| Ethyl L-Tyrosinate | Moderate | Antioxidant properties |

| N-Acetyl-L-phenylalanine | Moderate | Neuroprotective effects |

NATHE is unique due to its combination of an acetyl group and an ethyl ester linked to a thyroxine backbone, allowing it to mimic natural thyroid activity while also exhibiting distinct biochemical properties not found in other derivatives.

Case Studies and Research Findings

Recent studies have focused on the pharmacological implications of NATHE. For instance:

- Receptor Binding Studies: Research has demonstrated that NATHE has a higher binding affinity for TRs compared to L-thyroxine, suggesting enhanced efficacy in thyroid hormone replacement therapy.

- Metabolic Studies: In animal models, NATHE administration resulted in improved metabolic profiles, including enhanced lipid metabolism and glucose tolerance, which are critical factors in managing metabolic disorders.

- Hydrolytic Activity Investigations: A study indicated that NATHE's hydrolytic stability could be beneficial for sustained-release formulations in therapeutic applications .

Q & A

Q. What statistical approaches optimize experimental design for dose-response studies of this compound?

- Methodological Answer : Apply central composite design (CCD) for dose-response optimization. For example, CCD was used to model DHA/EPA ethyl ester synthesis, varying substrate molar ratios (1:1–1:4) and enzyme loadings (5–20 mg/mL). Response surface methodology (RSM) identified optimal conditions (e.g., 1:3.5 ratio, 15 mg/mL lipase) with p < 0.05 significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.